![molecular formula C19H21NO4 B140385 2,10-二甲氧基-6-甲基-5,6,6a,7-四氢-4H-二苯并[de,g]喹啉-1,9-二醇 CAS No. 3019-51-0](/img/structure/B140385.png)

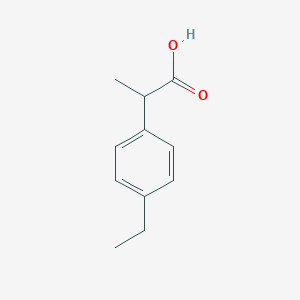

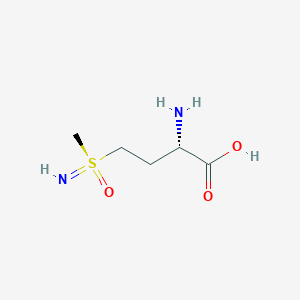

2,10-二甲氧基-6-甲基-5,6,6a,7-四氢-4H-二苯并[de,g]喹啉-1,9-二醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

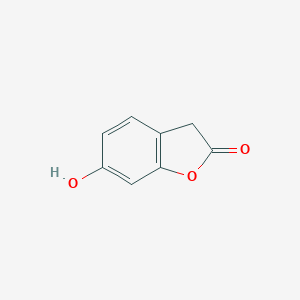

Isoboldine is an aporphine alkaloid.

(+)-Isoboldine is a natural product found in Aconitum sanyoense, Corydalis solida, and other organisms with data available.

See also: Peumus boldus leaf (part of).

科学研究应用

神经系统疾病

异延胡索碱具有广泛的药理作用,例如抗氧化、抗癌、保肝、神经保护和抗糖尿病特性 . 它属于阿朴啡生物碱类,并具有亲脂性,使其能够有效地吸收和分布到全身,包括中枢神经系统 . 它表现出有效的自由基清除活性,从而减少氧化应激并防止神经元损伤 . 这些结果表明它可能在减少癫痫、阿尔茨海默病 (AD) 和帕金森病 (PD) 中的神经炎症和氧化应激方面得到应用 .

神经行为功能障碍

为了确定异延胡索碱对神经行为功能障碍的适用性,进一步研究了其对血清素能、多巴胺能、阿片类和胆碱能受体的作用 .

卒中

卒中的病理生理事件级联涉及兴奋毒性、氧化应激、Ca 2+ 流入、血脑屏障破坏、水肿、凋亡和细胞死亡 . 由于其神经保护特性,异延胡索碱可能用于治疗卒中 .

抗氧化特性

抗癌特性

保肝特性

未来方向

作用机制

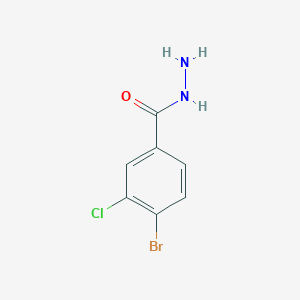

Isoboldine, also known as 2,10-Dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-1,9-diol, is an alkaloid that exhibits a wide range of pharmacological effects .

Target of Action

It has been shown to have effects on serotonergic, dopaminergic, opioid, and cholinergic receptors .

Mode of Action

Isoboldine interacts with its targets through a variety of neuroprotective mechanisms. These include the suppression of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) activity, blocking of connexin-43 hemichannels, pannexin 1 channel, reduction of NF-κβ mediated interleukin release, and glutamate excitotoxicity .

Biochemical Pathways

Isoboldine affects several biochemical pathways. Its potent free radical scavenging activity reduces oxidative stress and prevents neuronal damage . It also reduces neuroinflammation and oxidative stress in conditions such as epilepsy, Alzheimer’s disease (AD), and Parkinson’s disease (PD) .

Pharmacokinetics

Isoboldine has lipophilic properties which enable its efficient absorption and distribution throughout the body, including the central nervous system . It has a low oral bioavailability and a short half-life, requiring regular dosage to maintain therapeutic levels . Glucuronidation and sulfonation are involved in the metabolic pathways of Isoboldine in rats .

Result of Action

The molecular and cellular effects of Isoboldine’s action include the reduction of oxidative stress and prevention of neuronal damage . It also successfully reduces neuronal damage through a variety of neuroprotective mechanisms .

Action Environment

The action, efficacy, and stability of Isoboldine can be influenced by various environmental factors.

属性

| { "Design of the Synthesis Pathway": "The synthesis of isoboldine can be achieved through a multistep reaction starting from commercially available starting materials.", "Starting Materials": [ "3,4-dimethoxybenzaldehyde", "ethyl acetoacetate", "ammonium acetate", "piperidine", "sodium borohydride", "acetic acid", "hydrochloric acid", "sodium hydroxide", "ethanol", "water" ], "Reaction": [ "Step 1: Condensation of 3,4-dimethoxybenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate and piperidine to form 3-(3,4-dimethoxyphenyl)-2-methylacrylic acid ethyl ester.", "Step 2: Reduction of 3-(3,4-dimethoxyphenyl)-2-methylacrylic acid ethyl ester using sodium borohydride in the presence of acetic acid to obtain 3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid ethyl ester.", "Step 3: Decarboxylation of 3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid ethyl ester using hydrochloric acid to form 1-(3,4-dimethoxyphenyl)ethylamine.", "Step 4: Cyclization of 1-(3,4-dimethoxyphenyl)ethylamine with sodium hydroxide in ethanol and water mixture to obtain isoboldine." ] } | |

CAS 编号 |

3019-51-0 |

分子式 |

C19H21NO4 |

分子量 |

327.4 g/mol |

IUPAC 名称 |

(6aS)-2,10-dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-1,9-diol |

InChI |

InChI=1S/C19H21NO4/c1-20-5-4-10-8-16(24-3)19(22)18-12-9-15(23-2)14(21)7-11(12)6-13(20)17(10)18/h7-9,13,21-22H,4-6H2,1-3H3/t13-/m0/s1 |

InChI 键 |

LINHZVMHXABQLB-ZDUSSCGKSA-N |

手性 SMILES |

CN1CCC2=CC(=C(C3=C2[C@@H]1CC4=CC(=C(C=C43)OC)O)O)OC |

SMILES |

CN1CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C43)OC)O)O)OC |

规范 SMILES |

CN1CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C43)OC)O)O)OC |

| 95508-61-5 | |

同义词 |

(6aS)-5,6,6a,7-Tetrahydro-2,10-dimethoxy-6-methyl-4H-dibenzo[de,g]quinoline-1,9-diol; 2,10-Dimethoxy-6aα-aporphine-1,9-diol; (+)-Isoboldine; (S)-(+)-Isoboldine; (S)-Isoboldine; N-Methyllaurelliptine; NSC 113983; d-Isoboldine; |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

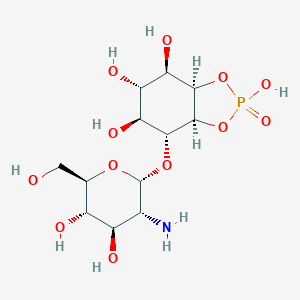

![[2-[(E)-hex-2-enyl]cyclopentyl] acetate](/img/structure/B140338.png)